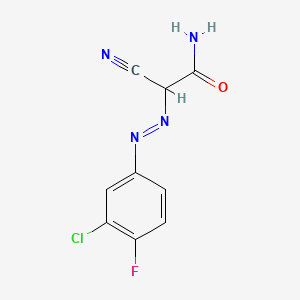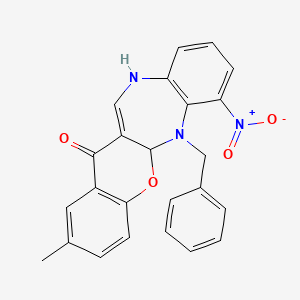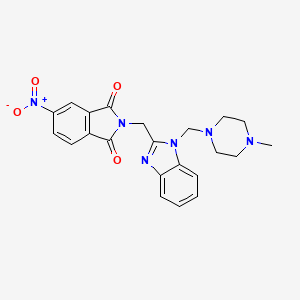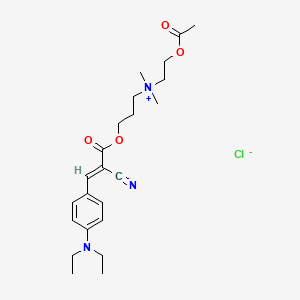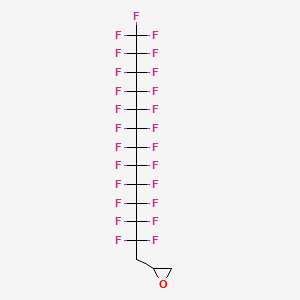
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane: is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart exceptional chemical stability and resistance to degradation. It is commonly used in various industrial applications due to its remarkable chemical inertness and stability.
准备方法
The synthesis of (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane typically involves the following steps:
Fluorination: The starting material, a hydrocarbon chain, undergoes a series of fluorination reactions to introduce fluorine atoms at specific positions along the carbon chain.
Epoxidation: The fluorinated hydrocarbon is then subjected to epoxidation, where an oxygen atom is introduced to form the oxirane ring. This step often requires the use of oxidizing agents such as peracids or hydrogen peroxide under controlled conditions.
Industrial production methods may involve continuous flow reactors to ensure precise control over reaction conditions and maximize yield.
化学反应分析
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, this compound can undergo nucleophilic substitution reactions, where nucleophiles replace fluorine atoms.
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygen-containing compounds.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, and oxidizing agents like potassium permanganate for oxidation.
科学研究应用
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of advanced materials, including fluorinated polymers and surfactants.
Biology: Its unique properties make it useful in the development of bio-compatible materials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component in therapeutic agents.
Industry: It is employed in the production of high-performance coatings, lubricants, and sealants due to its chemical resistance and stability.
作用机制
The mechanism of action of (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane involves its interaction with various molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of the compound. The oxirane ring is reactive and can undergo ring-opening reactions, leading to the formation of various products that can interact with biological molecules or other chemical species.
相似化合物的比较
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane can be compared with other fluorinated compounds such as:
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol: Another highly fluorinated compound used in similar applications.
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: A similar oxirane compound with fewer fluorine atoms, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation, making it highly valuable in various advanced applications.
属性
CAS 编号 |
94158-66-4 |
|---|---|
分子式 |
C15H5F25O |
分子量 |
676.16 g/mol |
IUPAC 名称 |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecyl)oxirane |
InChI |
InChI=1S/C15H5F25O/c16-4(17,1-3-2-41-3)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)14(36,37)15(38,39)40/h3H,1-2H2 |
InChI 键 |
QAXVXGRPJJMLJF-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



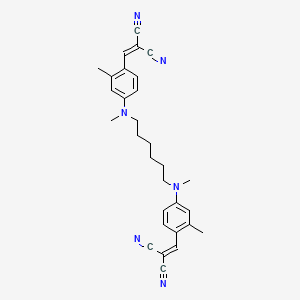
![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone](/img/structure/B12709453.png)
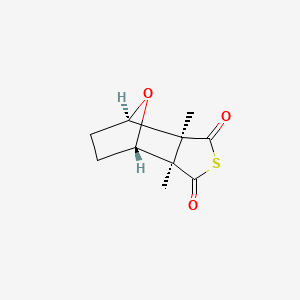
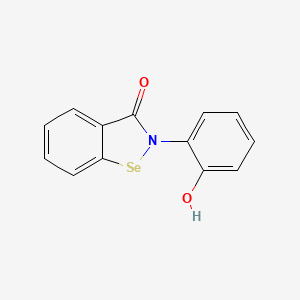
![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)

